molecular formula C15H21N3O3 B2578731 Tert-butyl 4-(2-aminophenyl)-3-oxopiperazine-1-carboxylate CAS No. 2253630-06-5

Tert-butyl 4-(2-aminophenyl)-3-oxopiperazine-1-carboxylate

Cat. No. B2578731
CAS RN: 2253630-06-5
M. Wt: 291.351
InChI Key: KUKPPYHBMZTPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • IUPAC Name : tert-butyl 4-(2-aminoanilino)-1-piperidinecarboxylate

Synthesis Analysis

This compound can be synthesized through appropriate chemical reactions involving piperazine derivatives. For instance, it serves as a useful building block in the synthesis of various organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The synthesis typically involves the introduction of tert-butyl and amino groups onto the piperazine ring.


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(2-aminophenyl)-3-oxopiperazine-1-carboxylate consists of a piperazine ring with a tert-butyl group, an amino group, and a carboxylate group. The compound exhibits conformational flexibility due to the presence of the piperazine ring and polar nitrogen atoms, which enhance favorable interactions with macromolecules .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 111-112°C .
  • Crystal Structure : Single crystal X-ray diffraction analysis reveals the arrangement of atoms in the solid state .

Mechanism of Action

The specific mechanism of action for Tert-butyl 4-(2-aminophenyl)-3-oxopiperazine-1-carboxylate depends on its interactions with biological macromolecules. It may exhibit antibacterial, antifungal, anticancer, antiparasitic, antihistamine, or antidepressive activities due to its structural features and flexibility .

Safety and Hazards

  • Storage : Store at room temperature .

properties

IUPAC Name

tert-butyl 4-(2-aminophenyl)-3-oxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-7-5-4-6-11(12)16/h4-7H,8-10,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKPPYHBMZTPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.